

Physical and chemical properties of Di-tert-butyl N,N-diethylphosphoramidite.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Di-tert-butyl N,N-diethylphosphoramidite</i>
Cat. No.:	B043657

[Get Quote](#)

Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in synthetic organic chemistry, primarily utilized as a phosphorylating agent in the construction of oligonucleotides, the building blocks of DNA and RNA. Its role is critical in the pharmaceutical industry, particularly in the development of nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **Di-tert-butyl N,N-diethylphosphoramidite**, along with detailed experimental protocols for its synthesis and application in solid-phase oligonucleotide synthesis.

Physical and Chemical Properties

Di-tert-butyl N,N-diethylphosphoramidite is a moisture-sensitive liquid that requires careful handling and storage under anhydrous conditions. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₈ NO ₂ P	
Molecular Weight	249.33 g/mol	
Appearance	Liquid	
Density	0.896 g/mL at 25 °C	
Boiling Point	39-41 °C at 0.3 mmHg	
Flash Point	78 °C (172.4 °F) - closed cup	
Refractive Index (n _{20/D})	1.434	
Water Solubility	Hydrolyzes	[1]
Solubility	Soluble in chloroform and methanol	[1]
Storage Conditions	2-8°C, under inert atmosphere	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of **Di-tert-butyl N,N-diethylphosphoramidite**. The following tables summarize the expected chemical shifts for its ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
CH ₃ (tert-butyl)	~1.45	s	-
CH ₂ (ethyl)	~3.1-3.3	m	-
CH ₃ (ethyl)	~1.0-1.2	t	~7 Hz

Note: The methylene protons of the ethyl group are diastereotopic and may appear as a complex multiplet.

¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C(CH ₃) ₃	~80
C(CH ₃) ₃	~31
N-CH ₂	~42
N-CH ₂ -CH ₃	~15

³¹P NMR Spectral Data

Nucleus	Chemical Shift (ppm)	Reference
³¹ P	~149-150	[2]

Note: The ³¹P NMR spectrum of phosphoramidites typically shows a single sharp peak. The chemical shift is referenced to 85% H₃PO₄.

Chemical Reactivity and Applications

The primary application of **Di-tert-butyl N,N-diethylphosphoramidite** is in the phosphoramidite method of solid-phase oligonucleotide synthesis. In this process, it serves as a building block for the formation of the phosphite triester linkage between nucleosides.

The key reactive center is the trivalent phosphorus atom, which is susceptible to nucleophilic attack. The diethylamino group is a good leaving group upon protonation by a weak acid activator, such as tetrazole. This activation step generates a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of a growing oligonucleotide chain.

Experimental Protocols

Synthesis of Di-tert-butyl N,N-diethylphosphoramidite (General Procedure)

The synthesis of dialkyl N,N-dialkylphosphoramidites is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol and amine in the presence of a base to neutralize the HCl byproduct.[3][4]

Materials:

- Phosphorus trichloride (PCl₃)
- Anhydrous tert-butanol
- Anhydrous diethylamine
- Anhydrous triethylamine (or other non-nucleophilic base)
- Anhydrous diethyl ether (or other suitable solvent)

Procedure:

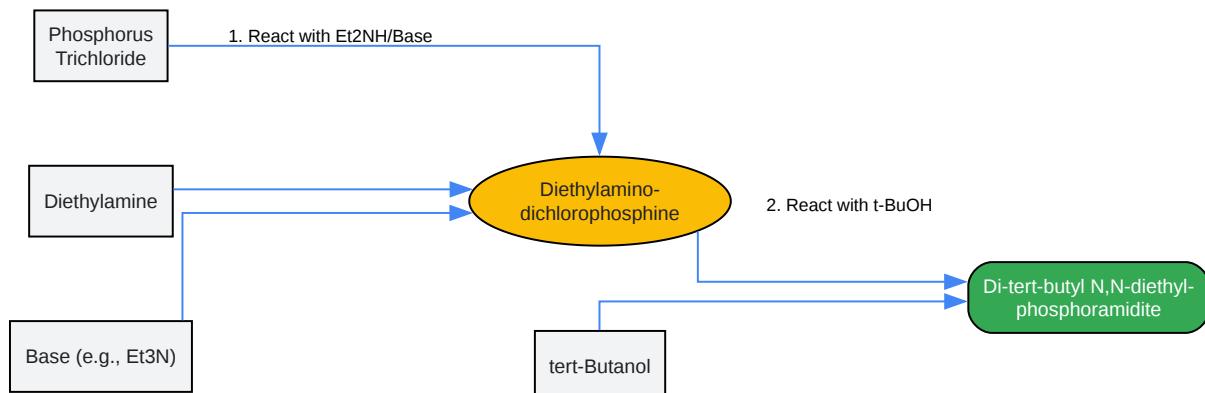
- A solution of anhydrous diethylamine and anhydrous triethylamine in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
- Phosphorus trichloride is added dropwise to the stirred solution while maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction mixture is cooled again to 0°C, and a solution of anhydrous tert-butanol in anhydrous diethyl ether is added dropwise.
- The reaction is stirred at room temperature overnight.
- The triethylamine hydrochloride salt is removed by filtration under a nitrogen atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is purified by vacuum distillation to yield **Di-tert-butyl N,N-diethylphosphoramidite** as a colorless liquid.

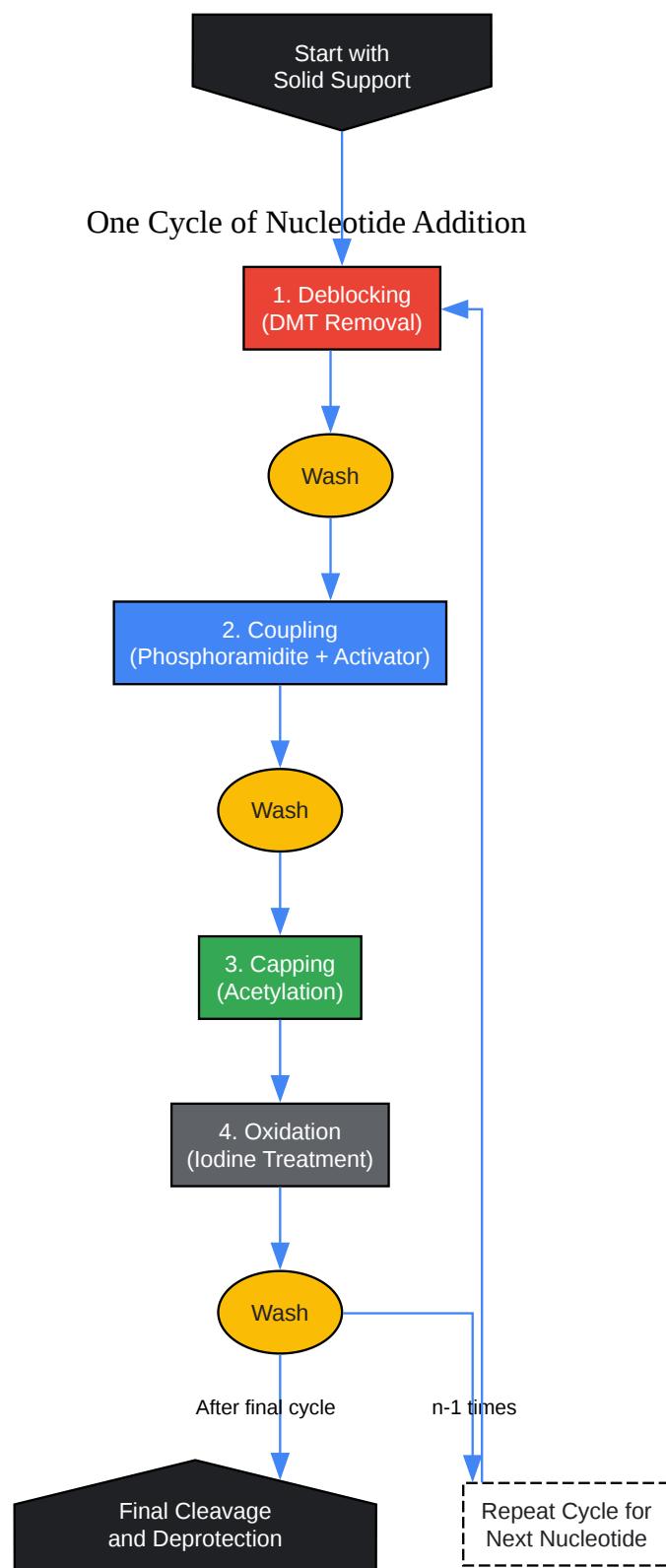
Solid-Phase Oligonucleotide Synthesis: Coupling Step

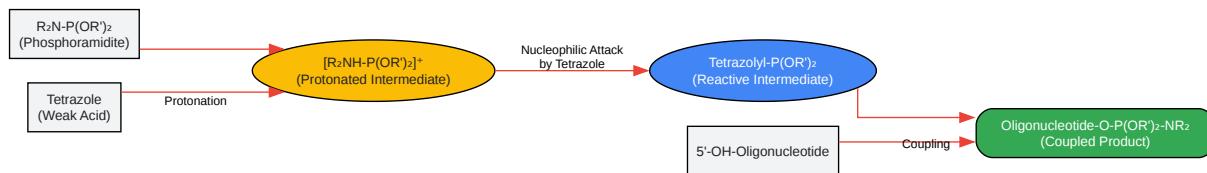
The following is a generalized protocol for the coupling step in automated solid-phase oligonucleotide synthesis using a phosphoramidite reagent like **Di-tert-butyl N,N-diethylphosphoramidite**.

Materials:

- Controlled Pore Glass (CPG) solid support with the first nucleoside attached
- **Di-tert-butyl N,N-diethylphosphoramidite** (or other desired nucleoside phosphoramidite) solution in anhydrous acetonitrile
- Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)
- Anhydrous acetonitrile for washing


Procedure (within an automated DNA synthesizer):


- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).
- Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
- Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column containing the solid support. The reaction is allowed to proceed for a specific time (typically 30-180 seconds) to ensure complete coupling of the phosphoramidite to the free 5'-hydroxyl group.
- Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
- Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.


- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
- Washing: The solid support is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition. The cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Visualizations

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. [Physical and chemical properties of Di-tert-butyl N,N-diethylphosphoramidite.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043657#physical-and-chemical-properties-of-di-tert-butyl-n-n-diethylphosphoramidite\]](https://www.benchchem.com/product/b043657#physical-and-chemical-properties-of-di-tert-butyl-n-n-diethylphosphoramidite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com